molecular formula C20H12N4S B14414908 2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile CAS No. 79999-69-2

2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile

Cat. No.: B14414908
CAS No.: 79999-69-2
M. Wt: 340.4 g/mol
InChI Key: WLLMIPQHXMLJEL-UHFFFAOYSA-N
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Description

2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile is a chemical compound known for its unique structure and properties It contains a thiolane ring with two phenyl groups and four nitrile groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile typically involves the reaction of diphenylacetylene with sulfur and a nitrile source under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the thiolane ring and the incorporation of the nitrile groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines under suitable conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds, although specific biological applications are still under investigation.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile depends on the specific reaction or application. In general, the thiolane ring and nitrile groups can interact with various molecular targets, facilitating reactions such as nucleophilic addition or coordination to metal centers. These interactions can lead to the formation of new chemical bonds and the generation of desired products.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-1,3-dithiolane: Similar structure but with sulfur atoms in the ring.

    2,2-Diphenyl-1,3-oxathiolane: Contains an oxygen atom in the ring.

    2,2-Diphenyl-1,3-thiazolidine: Contains a nitrogen atom in the ring.

Uniqueness

2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile is unique due to the presence of four nitrile groups, which provide multiple sites for chemical modification and functionalization. This makes it a versatile compound for various synthetic applications and distinguishes it from other similar compounds.

Properties

79999-69-2

Molecular Formula

C20H12N4S

Molecular Weight

340.4 g/mol

IUPAC Name

2,2-diphenylthiolane-3,3,4,4-tetracarbonitrile

InChI

InChI=1S/C20H12N4S/c21-11-18(12-22)15-25-20(19(18,13-23)14-24,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,15H2

InChI Key

WLLMIPQHXMLJEL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C#N)(C#N)C#N

Origin of Product

United States

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